molecular formula C6H8N4O4 B7740305 Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate

Cat. No.: B7740305
M. Wt: 200.15 g/mol
InChI Key: ZUIRCVDOLUPWDN-UHFFFAOYSA-N
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Description

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate is a chemical compound with the molecular formula C6H8N4O4 and a molecular weight of 200.15 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of carboxylic acids and amines in the presence of reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in tetrahydrofuran . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate involves its interaction with specific molecular targets. For example, in peptide synthesis, it reacts with carboxylic acids to form active esters, which then undergo nucleophilic attack by amines to form amides . This mechanism is crucial for its role in chemical synthesis and other applications.

Comparison with Similar Compounds

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate can be compared with other triazine derivatives such as:

Biological Activity

Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate is a triazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

  • Molecular Formula : C6_6H8_8N4_4O4_4
  • Molecular Weight : 200.15 g/mol
  • Chemical Structure : The compound features a triazine ring with hydroxyl groups that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the condensation of carboxylic acids and amines in the presence of reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in tetrahydrofuran .

Enzyme Inhibition

Research indicates that this compound and its derivatives exhibit significant enzyme inhibition properties. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Compounds derived from triazine structures have shown considerable AChE inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various studies, triazine derivatives demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests a potential role in preventing oxidative damage associated with chronic diseases .

Cytotoxic Effects

In vitro studies using B16F10 murine melanoma cells have shown that certain analogs of this compound can inhibit melanin production by affecting intracellular tyrosinase activity. Notably, some analogs did not exhibit cytotoxicity at concentrations up to 20 µM .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Interaction : The compound's hydroxyl groups may facilitate hydrogen bonding with active sites on enzymes like AChE and tyrosinase.
  • Radical Scavenging : Its structure allows it to act as a free radical scavenger, thus mitigating oxidative stress.

Case Studies and Research Findings

StudyFindings
Jameel et al. (2021)Found that triazine derivatives significantly inhibited AChE and BACE1 enzymes with IC50_{50} values indicating high potency .
MDPI Study (2024)Demonstrated that triazine analogs effectively inhibited tyrosinase in B16F10 cells without cytotoxic effects at certain concentrations .
BenchChem AnalysisHighlighted the compound's potential as a reagent in peptide synthesis due to its ability to form active esters .

Properties

IUPAC Name

methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-14-3(11)2-7-4-5(12)8-6(13)10-9-4/h2H2,1H3,(H,7,9)(H2,8,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIRCVDOLUPWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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